molecular formula C21H21N3O2 B2907664 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one CAS No. 1797874-88-4

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one

Cat. No.: B2907664
CAS No.: 1797874-88-4
M. Wt: 347.418
InChI Key: RPXBFYFGDOXOPN-UHFFFAOYSA-N
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Description

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one is a complex organic compound that exhibits intriguing structural elements, combining a pyrido[4,3-d]pyrimidine core with a 2-methoxynaphthalene moiety. This unique combination is of significant interest in various fields, particularly due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The process may include:

  • Formation of the pyrido[4,3-d]pyrimidine core.

  • Introduction of the 2-methoxynaphthalene moiety.

  • Coupling of the two fragments under conditions like palladium-catalyzed cross-coupling or other suitable reactions.

Industrial Production Methods

For large-scale production, optimizing yield and purity is crucial. Methods often employ high-efficiency catalysts and environmentally friendly solvents. Techniques like continuous flow chemistry might be used to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, leading to products that may include additional oxygen-containing functional groups.

  • Reduction: : Reduction reactions might yield derivatives with altered oxidation states.

  • Substitution: : The aromatic nature allows for electrophilic and nucleophilic substitution reactions, introducing various substituents into the molecule.

Common Reagents and Conditions

  • Oxidation: : Reagents like KMnO4 or H2O2 under controlled conditions.

  • Reduction: : Hydrogenation catalysts such as Pd/C.

  • Substitution: : Halogenating agents, nucleophiles like amines or thiols, and catalysts for specific reactions.

Major Products

  • Oxidation: : May produce hydroxylated derivatives.

  • Reduction: : Could yield saturated or partially saturated analogs.

  • Substitution: : Diverse derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

The compound's unique structure makes it a versatile intermediate in synthetic organic chemistry, useful in constructing more complex molecules.

Biology

Research into its biological activity has revealed potential applications in targeting specific enzymes or receptors. It may also serve as a scaffold for developing bioactive molecules.

Medicine

There is ongoing investigation into its potential as a lead compound for drug discovery, particularly in areas such as anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

Due to its chemical stability and functional groups, it might be applied in the development of novel materials or as a key component in industrial processes.

Mechanism of Action

Molecular Targets and Pathways

The precise mechanism by which this compound exerts its effects is still under investigation. its interaction with molecular targets, such as enzymes or receptors, suggests it can modulate biochemical pathways. Its naphthalene and pyrido[4,3-d]pyrimidine groups likely play crucial roles in binding and activity.

Comparison with Similar Compounds

When compared to other compounds with similar structural motifs:

  • 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-hydroxy-1-naphthyl)propan-1-one: : The methoxy group in the target compound might enhance lipophilicity and alter pharmacokinetics compared to the hydroxyl derivative.

  • 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-nitronaphthalen-1-yl)propan-1-one: : The electron-donating methoxy group contrasts with the electron-withdrawing nitro group, likely affecting electronic properties and reactivity.

Unique Aspects

  • The presence of both a pyrido[4,3-d]pyrimidine core and a methoxynaphthalene moiety makes the compound distinct, providing a unique pharmacophore for drug design.

Conclusion

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one represents an interesting candidate in chemical research, with potential applications spanning various scientific disciplines

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-20-8-6-15-4-2-3-5-17(15)18(20)7-9-21(25)24-11-10-19-16(13-24)12-22-14-23-19/h2-6,8,12,14H,7,9-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXBFYFGDOXOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CCC4=NC=NC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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